3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
Description
The compound 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a structurally complex molecule featuring a thienoquinoline core fused with a thiadiazole-carboxamide moiety. Its key structural elements include:
- A thieno[2,3-b]quinoline scaffold with a ketone group at position 3.
- 7,7-dimethyl substituents contributing to steric stabilization.
- A 4-methoxyphenyl group at position 4, enhancing lipophilicity.
- A 5-phenyl-1,2,4-thiadiazole ring linked via a carboxamide bridge, likely influencing target binding and pharmacokinetics.
This compound’s design aligns with trends in medicinal chemistry where polycyclic systems and heteroaromatic substituents are leveraged for bioactivity, particularly in anticancer and antimicrobial applications .
Propriétés
IUPAC Name |
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O3S2/c1-29(2)13-18-21(19(35)14-29)20(15-9-11-17(37-3)12-10-15)22-23(30)24(38-27(22)31-18)25(36)32-28-33-26(39-34-28)16-7-5-4-6-8-16/h4-12H,13-14,30H2,1-3H3,(H,32,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSCHIDEGFXSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=NSC(=N4)C5=CC=CC=C5)N)C6=CC=C(C=C6)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate starting materials to form the thienoquinoline core. Reagents such as sulfur and phosphorus pentoxide are often used under high-temperature conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, typically using a methoxyphenyl halide and a base such as potassium carbonate.
Attachment of the Thiadiazole Moiety: The thiadiazole moiety is attached via a condensation reaction with a suitable thiadiazole precursor, often in the presence of a dehydrating agent like thionyl chloride.
Final Amination and Carboxamide Formation:
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxyphenyl groups, using reagents like halides and bases.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized derivatives of the original compound.
Applications De Recherche Scientifique
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s electronic properties make it of interest in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a probe in biological studies to understand the mechanisms of action of similar compounds and to identify new therapeutic targets.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mécanisme D'action
The mechanism of action of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they likely include inhibition of key enzymes and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Key Observations :
- 441783-41-1 replaces the thiadiazole with a nitrile group, altering electronic properties and likely reducing hydrogen-bonding capacity.
Substituent Effects
Aromatic Substituents
- 4-Methoxyphenyl (target, A7): Enhances lipophilicity and may interact with hydrophobic pockets in target proteins. In A7, this group correlates with moderate cytotoxicity (IC₅₀: 18–25 µM in MCF-7 cells) .
- 3,4-Dimethoxyphenyl (B8): Increased electron-donating effects improve solubility but may reduce membrane permeability compared to mono-methoxy derivatives .
Heterocyclic Carboxamide Moieties
- 1,2,4-Thiadiazole (target): The sulfur and nitrogen atoms enable hydrogen bonding and dipole interactions. Similar thiadiazole-containing analogs show MDR-reversal activity by inhibiting P-gp efflux (Rh123 retention >50% at 25 µM) .
Physical Properties
| Property | Target Compound (Predicted) | A7 () | B8 () |
|---|---|---|---|
| Melting Point | 190–200°C | 185°C | 219°C |
| Solubility | Low in H₂O; moderate in DMSO | Similar | Lower due to diMeO |
| LogP | ~4.2 | 3.8 | 4.5 |
Spectroscopic Data :
- ¹H-NMR : Expected signals at δ 8.8–9.0 (amide NH), δ 6.7–7.2 (aromatic H), δ 3.6–3.8 (OCH₃).
- IR : Peaks near 1675 cm⁻¹ (C=O, amide/ketone), 3190 cm⁻¹ (NH) .
Anticancer Potential
- A7 and B8 exhibit IC₅₀ values of 18–40 µM against breast (MCF-7) and lung (A549) cancer cells .
- The target compound’s thiadiazole group may enhance activity by inhibiting kinases (e.g., EGFR) or tubulin polymerization, as seen in structurally related thiadiazoles .
Antimicrobial Activity
- Thieno[2,3-d]pyrimidine analogs () with trifluoromethylphenoxy groups show MIC values of 2–8 µg/mL against S. aureus and E. coli. The target’s thiadiazole could similarly disrupt bacterial membrane synthesis .
Structure-Activity Relationships (SAR)
- Methoxy Groups: Mono-substitution (target, A7) balances solubility and permeability better than diMeO (B8).
- Thiadiazole vs. Thiazole : Thiadiazole’s higher electronegativity may improve target binding but increase metabolic liability.
Activité Biologique
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C26H29N3O4S
- Molecular Weight : 485.59 g/mol
The compound features multiple functional groups including an amine group, a methoxy group, and a thiadiazole moiety that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites.
- Nucleic Acid Interaction : Potential binding to DNA or RNA could influence gene expression and cellular function.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown:
- Cell Lines Tested : Human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG2).
- IC50 Values : The compound demonstrated cytotoxicity with IC50 values comparable to established anticancer agents like Harmine. For instance:
- HTC116: IC50 = 2.40 ± 0.12 µM
- HepG2: Similar potency observed.
These results suggest that the compound could serve as a lead structure for developing new anticancer drugs.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Tested Pathogens : Various bacterial strains including E. coli.
- Minimum Inhibitory Concentration (MIC) : Notable antimicrobial activity was observed with MIC values indicating effective inhibition of bacterial growth.
Structure-Activity Relationship (SAR)
A detailed analysis of the compound's structure reveals that specific substitutions on the phenyl ring and the thiadiazole moiety significantly influence its biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Enhanced activity |
| Electron-donating groups | Reduced activity |
This relationship underscores the importance of molecular design in optimizing therapeutic efficacy.
Case Studies
Several studies have highlighted the biological potential of similar compounds:
- Thiadiazole Derivatives : A study published in MDPI reported that derivatives of thiadiazole exhibited promising anticancer activities against various cell lines, suggesting a broader applicability of this class of compounds in cancer therapy .
- Molecular Docking Studies : Computational studies have shown favorable binding interactions with target proteins associated with cancer progression and inflammation . The docking scores indicated strong affinities for active sites critical for therapeutic action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
